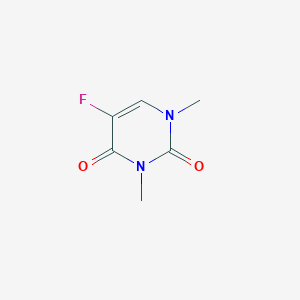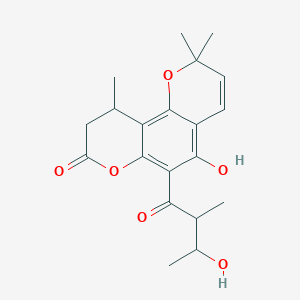
Medrylamine
概要
説明
Medrylamine is a chemical compound with the IUPAC name 2-[(4-methoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine. It is an antihistamine related to diphenhydramine and is known for its ability to block histamine H1 receptors .
生化学分析
Biochemical Properties
Medrylamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an H1 receptor antagonist, binding to histamine receptors and preventing histamine from exerting its effects . This interaction is crucial in reducing allergic responses and inflammation. Additionally, this compound interacts with muscarinic receptors, contributing to its anticholinergic effects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking H1 receptors, this compound inhibits the release of inflammatory mediators, thereby reducing inflammation and allergic responses . It also affects muscarinic receptors, leading to decreased smooth muscle contractions and reduced glandular secretions . These effects are particularly beneficial in conditions like allergic rhinitis and urticaria.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to H1 histamine receptors, thereby preventing histamine from activating these receptors . This binding inhibits the downstream signaling pathways that lead to inflammation and allergic symptoms. Additionally, this compound’s interaction with muscarinic receptors results in the inhibition of acetylcholine-mediated responses, contributing to its anticholinergic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in vitro and in vivo studies has demonstrated consistent antihistamine and anticholinergic effects, although the extent of these effects may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces allergic symptoms and inflammation without significant adverse effects . At higher doses, this compound may cause toxic effects, including sedation, dry mouth, and urinary retention . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of this compound, leading to its biotransformation and eventual excretion from the body. The metabolic pathways of this compound also involve phase I and phase II reactions, including oxidation, reduction, and conjugation . These processes ensure the efficient elimination of this compound and its metabolites from the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to different tissues, including the liver, kidneys, and brain . The distribution of this compound is influenced by factors such as blood flow, tissue binding, and membrane permeability . Transporters and binding proteins also play a role in the localization and accumulation of this compound within specific tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm and interacts with various cellular compartments, including the endoplasmic reticulum and mitochondria . Post-translational modifications and targeting signals direct this compound to specific subcellular compartments, where it exerts its pharmacological effects . This localization is crucial for the precise regulation of this compound’s activity within cells.
準備方法
Synthetic Routes and Reaction Conditions
Medrylamine can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common synthetic route involves the reaction of 4-methoxybenzyl chloride with diphenylmethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with N,N-dimethylethanolamine under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same or similar synthetic routes as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Medrylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
科学的研究の応用
Medrylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying antihistamine activity.
Biology: Studied for its effects on histamine receptors and its potential use in allergy treatments.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and as a muscle relaxant.
Industry: Used in the formulation of pharmaceutical products and as a reference standard in analytical testing.
作用機序
Medrylamine exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, a compound involved in allergic reactions. This blockade reduces symptoms such as itching, swelling, and redness. The molecular targets include the H1 receptors on various cells, and the pathways involved are related to the inhibition of histamine-induced signaling .
類似化合物との比較
Medrylamine is similar to other antihistamines such as diphenhydramine, chlorpheniramine, and brompheniramine. it is unique in its specific chemical structure, which provides distinct pharmacological properties. For example, this compound has a methoxy group that differentiates it from diphenhydramine, potentially affecting its binding affinity and efficacy .
List of Similar Compounds
- Diphenhydramine
- Chlorpheniramine
- Brompheniramine
- Promethazine
特性
IUPAC Name |
2-[(4-methoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16/h4-12,18H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCMCXBSUDRYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862116 | |
| Record name | 2-[(4-Methoxyphenyl)(phenyl)methoxy]-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-99-2 | |
| Record name | 2-[(4-Methoxyphenyl)phenylmethoxy]-N,N-dimethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medrylamine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4-Methoxyphenyl)(phenyl)methoxy]-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Medrylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEDRYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R003655CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[7-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxyacetamide](/img/structure/B1219921.png)


![isopropyl N-[(1R)-1-[[(1S)-1-[(2R,3R)-3-[2-[[(1R)-1-benzoyl-2-methyl-propyl]amino]-2-oxo-ethyl]oxiran-2-yl]-2-phenyl-ethyl]carbamoyl]-2-methyl-2-methylsulfonyl-propyl]carbamate](/img/structure/B1219926.png)



![1-[2-[(2,5-dichlorophenyl)thio]-4-fluorophenyl]-N,N-dimethylmethanamine](/img/structure/B1219932.png)
